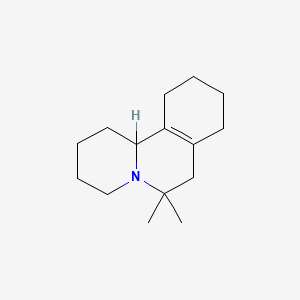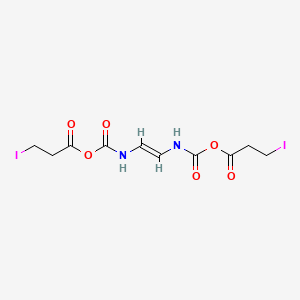
Oxazole, 2-ethyl-4-methyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 2-ethyl-4-methyl-5-phenyl- is a heterocyclic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2-ethyl-4-methyl-5-phenyl- can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of flow chemistry techniques, which allow for the rapid and efficient synthesis of these compounds. For example, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® and the subsequent oxidative aromatization using commercial manganese dioxide can be performed in a continuous flow reactor . This method improves the safety profile of the reaction and provides pure products without the need for additional purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 2-ethyl-4-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The oxidative aromatization of oxazolines to oxazoles using reagents such as DBU and bromotrichloromethane.
Common Reagents and Conditions
Common reagents used in the reactions of oxazole, 2-ethyl-4-methyl-5-phenyl- include DBU, bromotrichloromethane, manganese dioxide, and various fluorinating agents such as DAST and Deoxo-Fluor® . Reaction conditions typically involve room temperature for cyclodehydration and elevated temperatures for oxidative aromatization.
Major Products
The major products formed from the reactions of oxazole, 2-ethyl-4-methyl-5-phenyl- include substituted oxazoles, pyridine derivatives, and furan derivatives .
Applications De Recherche Scientifique
Oxazole, 2-ethyl-4-methyl-5-phenyl- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of oxazole, 2-ethyl-4-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives can act as enzyme inhibitors, receptor antagonists, or modulators of signal transduction pathways . The exact mechanism depends on the specific biological activity being targeted, such as inhibition of bacterial growth, cancer cell proliferation, or inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to oxazole, 2-ethyl-4-methyl-5-phenyl- include:
Benzoxazole: A fused ring compound with applications in medicinal chemistry, including anticancer and antimicrobial activities.
Uniqueness
Oxazole, 2-ethyl-4-methyl-5-phenyl- is unique due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of the ethyl, methyl, and phenyl groups on the oxazole ring provides distinct properties that differentiate it from other oxazole derivatives and similar heterocyclic compounds .
Propriétés
IUPAC Name |
2-ethyl-4-methyl-5-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-11-13-9(2)12(14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYRTACUORCSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438171 |
Source


|
| Record name | Oxazole, 2-ethyl-4-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76843-12-4 |
Source


|
| Record name | Oxazole, 2-ethyl-4-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)



![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)




